

# Preclinical Efficacy of REGN5093-M114: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Maytansine derivative M24 |           |
| Cat. No.:            | B15567696                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of REGN5093-M114 with alternative MET-targeted therapies for non-small cell lung cancer (NSCLC). The data presented is compiled from publicly available preclinical studies and is intended to provide an objective overview to inform further research and development.

## **Executive Summary**

REGN5093-M114 is a biparatopic antibody-drug conjugate (ADC) that targets two distinct epitopes of the MET receptor.[1][2] This novel approach has demonstrated significant antitumor activity in preclinical models of NSCLC, particularly in tumors with MET overexpression and those that have developed resistance to EGFR and MET tyrosine kinase inhibitors (TKIs).[1][3] Preclinical evidence suggests that REGN5093-M114's efficacy is strongly correlated with MET cell surface expression levels and it has shown potent tumor growth inhibition in various in vitro and in vivo models.[1][3] This guide compares the preclinical performance of REGN5093-M114 with other MET inhibitors, including telisotuzumab vedotin, capmatinib, and savolitinib.

### **Mechanism of Action**

REGN5093-M114 consists of a biparatopic antibody, REGN5093, conjugated to the microtubule inhibitor M114.[3] The biparatopic nature of the antibody allows for high-avidity binding to two different epitopes on the MET receptor, leading to efficient internalization of the



ADC. Once inside the cancer cell, the cytotoxic payload is released, causing cell cycle arrest and apoptosis.





Figure 1: Mechanism of Action of REGN5093-M114.

## **Comparative Efficacy Data**

The following tables summarize the preclinical efficacy of REGN5093-M114 in comparison to other MET-targeted therapies. Data is compiled from various preclinical studies and may not be from head-to-head comparisons.

In Vitro Cell Viability (IC50)

| Compound          | Cell Line                       | MET Status    | IC50 (μg/mL)                                                  | Citation |
|-------------------|---------------------------------|---------------|---------------------------------------------------------------|----------|
| REGN5093-<br>M114 | HCC827-AR                       | MET Amplified | Not explicitly stated, but potent activity shown              |          |
| REGN5093-<br>M114 | H820                            | MET Amplified | Not explicitly stated, but potent activity shown              |          |
| Capmatinib        | MET-amplified models            | MET Amplified | Not explicitly stated, but active                             | [4]      |
| Savolitinib       | MET-driven<br>cancer cell lines | MET Driven    | Not explicitly stated, but demonstrated anti-tumor activities | [1][5]   |

Note: Specific IC50 values for REGN5093-M114 were not consistently available in the searched literature. The studies emphasize its potent activity in MET-overexpressing and amplified models.

## In Vivo Tumor Growth Inhibition (TGI)



| Compound                  | Model                                   | MET Status                  | Dose       | TGI (%) <i>I</i><br>Outcome             | Citation |
|---------------------------|-----------------------------------------|-----------------------------|------------|-----------------------------------------|----------|
| REGN5093-<br>M114         | PDX (EGFR-<br>mutant, MET<br>amplified) | MET<br>Amplified            | 10 mg/kg   | Tumor<br>Regression                     | [3]      |
| Capmatinib                | Xenograft                               | MET<br>Amplified            | Not Stated | Halted tumor growth                     | [5]      |
| Savolitinib               | Xenograft                               | MET Driven                  | Not Stated | Demonstrate<br>d anti-tumor<br>activity | [1][5]   |
| Telisotuzuma<br>b Vedotin | -                                       | c-Met<br>Overexpressi<br>ng | -          | Promising activity                      | [6][7]   |

Note: TGI data is often presented graphically in publications. The table reflects the reported outcomes. Direct comparative TGI percentages were not readily available.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the preclinical validation of REGN5093-M114 are provided below.

## Patient-Derived Organoid (PDO) and Cell (PDC) Culture and Viability Assay





Figure 2: Workflow for PDO/PDC Culture and Drug Screening.

Protocol:



- Tissue Processing: Fresh patient tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension.[8]
- Organoid Culture: Isolated tumor cells are embedded in Matrigel and cultured in a specialized organoid medium.[8]
- Drug Treatment: Established organoids or patient-derived cells are seeded in 96-well plates and treated with varying concentrations of REGN5093-M114 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 μg/mL) or comparator drugs.[9]
- Viability Assessment: After a set incubation period (e.g., 5 days for REGN5093-M114), cell
  viability is assessed using a luminescent-based assay such as CellTiter-Glo.[9]
- Data Analysis: Luminescence is measured to determine the half-maximal inhibitory concentration (IC50).[9]

## Patient-Derived Xenograft (PDX) Mouse Model





Figure 3: Workflow for PDX Model Efficacy Studies.

#### Protocol:

 Model Establishment: Patient tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[9]



- Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.[9]
- Drug Administration: REGN5093-M114 is administered, for example, by subcutaneous injection twice a week for a defined period (e.g., 30 days).[9] Comparator drugs are administered according to their established protocols.
- Tumor Volume Measurement: Tumor dimensions are measured regularly to calculate tumor volume.
- Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

## MET Cell Surface Expression Analysis by Flow Cytometry





Figure 4: Workflow for MET Surface Expression Analysis.

#### Protocol:

 Cell Preparation: A single-cell suspension is prepared from cell lines or dissociated tumor tissues.



- Antibody Staining: Cells are incubated with a primary antibody specific for the extracellular domain of MET.
- Secondary Antibody Staining: Following washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
- Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
- Data Analysis: The mean fluorescence intensity (MFI) is calculated to quantify the level of MET expression on the cell surface.[10][11]

### Conclusion

The preclinical data for REGN5093-M114 demonstrates its potential as a potent and effective ADC for the treatment of MET-overexpressing NSCLC, including in patient populations with acquired resistance to current targeted therapies. Its efficacy appears to be superior to that of unconjugated MET antibodies and MET TKIs in several preclinical models.[1] The strong correlation between MET surface expression and response to REGN5093-M114 highlights a potential predictive biomarker for patient selection.[1] Further clinical investigation is warranted to validate these promising preclinical findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REGN5093-M114 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase







inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]

- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Protocol for generation and utilization of patient-derived organoids from multimodal specimen PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Efficacy of REGN5093-M114: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567696#preclinical-validation-of-regn5093-m114-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com